4-Ethynyl-1-fluoro-2-methylbenzene

Catalog No.
S1913363
CAS No.
351002-93-2
M.F
C9H7F
M. Wt
134.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-1-fluoro-2-methylbenzene

CAS Number

351002-93-2

Product Name

4-Ethynyl-1-fluoro-2-methylbenzene

IUPAC Name

4-ethynyl-1-fluoro-2-methylbenzene

Molecular Formula

C9H7F

Molecular Weight

134.15 g/mol

InChI

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3

InChI Key

GSGKOWLZNQXGAI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C#C)F

Canonical SMILES

CC1=C(C=CC(=C1)C#C)F

Application in Organic Chemistry

Summary of the Application: 4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide .

Method of Application or Experimental Procedures: This reaction occurs under typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions . CuAAC is a type of click chemistry, which is a modular, wide scope, high yield, and stereospecific reaction.

Results or Outcomes: The outcome of this reaction is the formation of 1,4-disubstituted 1,2,3-triazole . Triazoles are a class of organic compounds that have wide applications in medicinal chemistry and material science.

4-Ethynyl-1-fluoro-2-methylbenzene, with the molecular formula C9H7F, is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and an ethynyl group. This compound is notable for its unique structural features that contribute to its reactivity and applications in various

4-Ethynyl-1-fluoro-2-methylbenzene is primarily known for its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this context, it reacts with azides to form 1,4-disubstituted 1,2,3-triazoles, which are valuable intermediates in organic synthesis . The mechanism involves the activation of the ethynyl group in the presence of copper ions, leading to the formation of covalent bonds with azide groups .

Several synthesis methods for 4-ethynyl-1-fluoro-2-methylbenzene have been reported:

  • Copper-Catalyzed Reactions: A common method involves the reaction of this compound with azides under Cu(I) conditions to yield triazole derivatives.
  • Alkyne Functionalization: The compound can also be synthesized through functionalization reactions involving terminal alkynes and halogenated compounds .
  • Photophysical Studies: Research has indicated that this compound can be used as a building block in polymer chemistry to study photophysical properties due to its unique aggregation behavior.

4-Ethynyl-1-fluoro-2-methylbenzene has several applications across different fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the production of triazoles.
  • Click Chemistry: The compound is widely utilized in click chemistry for the development of bioconjugates and materials science.
  • Material Science: Its unique photophysical properties make it suitable for applications in polymer science and photonic materials .

Interaction studies involving 4-ethynyl-1-fluoro-2-methylbenzene primarily focus on its reactivity with azides and other electrophiles. These studies reveal that environmental factors such as pH and temperature can significantly influence the efficiency and outcome of reactions involving this compound. Furthermore, the presence of different substituents on the benzene ring can affect both reactivity and selectivity in synthetic applications .

Several compounds share structural similarities with 4-ethynyl-1-fluoro-2-methylbenzene. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Aspects
4-EthynylbenzaldehydeEthynyl group attached to benzaldehydeUsed as a precursor for various aromatic compounds
1-Fluoro-2-methylbenzeneFluorine and methyl groups on benzeneExhibits different reactivity patterns than ethynyl
4-Ethynyl-2-methylphenolHydroxyl group instead of fluorineDisplays distinct biological activities due to phenolic nature
4-EthynylphenolEthynyl group attached to phenolKnown for its antioxidant properties

The uniqueness of 4-ethynyl-1-fluoro-2-methylbenzene lies in its combination of ethynyl and fluorine functionalities, which enhances its reactivity in click chemistry while providing distinct physical properties compared to similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

4-Ethynyl-1-fluoro-2-methylbenzene

Dates

Modify: 2023-08-16

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